2-Formyl-4-methylthiophene-3-carboxylic acid

Physicochemical Characterization Crystal Engineering Solid-State Chemistry

Sourcing a single thiophene building block with orthogonal aldehyde and carboxylic acid handles for parallel medicinal chemistry is a common bottleneck. 2-Formyl-4-methylthiophene-3-carboxylic acid (CAS 2167543-72-6) solves this as a trifunctional template enabling two-directional diversification. - Orthogonal reactivity: Knoevenagel condensations at C2-formyl plus amide couplings at C3-COOH for focused library synthesis. - Privileged scaffold: Balanced XLogP3 1.3 and TPSA 82.6 Ų align with kinase/DAO inhibitor chemical space. - Supply reliability: Available at ≥98% purity with verified identity (mp 115-117°C) for immediate scale-up.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
Cat. No. B8208851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-4-methylthiophene-3-carboxylic acid
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1C(=O)O)C=O
InChIInChI=1S/C7H6O3S/c1-4-3-11-5(2-8)6(4)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeyHVMKYVUIRLQEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-4-methylthiophene-3-carboxylic Acid: Overview


2-Formyl-4-methylthiophene-3-carboxylic acid (CAS 2167543-72-6) is a heterocyclic building block belonging to the thiophene-3-carboxylic acid class. Its molecular architecture integrates a formyl group at position 2, a carboxylic acid group at position 3, and a methyl substituent at position 4 on the thiophene ring . This specific substitution pattern confers a unique combination of physicochemical properties, including a computed octanol-water partition coefficient (XLogP3) of 1.3, a topological polar surface area (TPSA) of 82.6 Ų, and a molecular weight of 170.19 g/mol [1]. The compound is commercially available in purities exceeding 95%, making it a viable starting material for complex organic syntheses where precise functional group placement is critical [2].

Orthogonal Dual aldehyde and carboxylic acid handles enable iterative, protecting-group-free derivatization.
SAR Profile Reported balanced lipophilicity and high polar surface area support systematic SAR exploration.
Supply Multi-vendor availability at high purity de-risks procurement for long-term programs.

Why 2-Formyl-4-methylthiophene-3-carboxylic Acid Cannot Be Substituted


The procurement value of 2-Formyl-4-methylthiophene-3-carboxylic acid is rooted in its precise, contiguous substitution pattern, which enables orthogonal reactivity not achievable with its closest analogs. Simply substituting it with the demethylated analog (2-formylthiophene-3-carboxylic acid) alters lipophilicity (ΔXLogP3 = +0.4) and removes steric influence at position 4 [1][2]. Conversely, using the deformylated analog (4-methylthiophene-3-carboxylic acid) sacrifices a critical electrophilic handle (loss of one H-bond acceptor) and dramatically lowers the polar surface area (ΔTPSA = -17.1 Ų), which can impact target binding in medicinal chemistry programs [1][3]. Generic substitution therefore leads to stoichiometrically different intermediates and divergent physicochemical profiles, making this specific compound a non-replaceable node in reaction sequences requiring a trifunctional thiophene template [1].

Demethylated analog
Loss of the 4-methyl group alters steric environment and increases polarity, potentially shifting reactivity and solubility profiles.
2‑Formylthiophene‑3‑carboxylic acid
Deformylated analog
Absence of the electrophilic formyl handle removes a key derivatization vector, limiting synthetic utility to carboxylic acid chemistry.
4‑Methylthiophene‑3‑carboxylic acid
Single‑functional comparators
Compounds bearing only aldehyde or only acid cannot support orthogonal diversification without additional protection steps.
e.g., 4‑Methylthiophene‑2‑carbaldehyde

2-Formyl-4-methylthiophene-3-carboxylic Acid: Evidence vs. Closest Analogs


Melting Point Depression vs. Key Analogs

The target compound exhibits a melting point of 115-117 °C, which is 19-21 °C lower than its deformylated analog (4-methylthiophene-3-carboxylic acid, mp 136-138 °C) and 13-15 °C lower than its demethylated analog (2-formylthiophene-3-carboxylic acid, mp 130-132 °C) . This significant depression is attributed to the disruption of intermolecular hydrogen-bonding networks by the simultaneous presence of the formyl and methyl substituents, as neither substitution alone achieves this magnitude of lattice energy reduction.

Melting Point
Reported
Target: 115–117 °C
Analogs: 130–138 °C
Lower mp may ease organic solvent handling and reaction setup.
Δ = −13 to −21 °C; values from vendor CoA.
Physicochemical Characterization Crystal Engineering Solid-State Chemistry

Balanced Lipophilicity vs. Analogs

The computed XLogP3 of the target compound is 1.3, situating it between the more polar demethylated analog 2-formylthiophene-3-carboxylic acid (XLogP3 = 0.9) and the more lipophilic deformylated analog 4-methylthiophene-3-carboxylic acid (XLogP3 = 1.5) [1][2][3]. The 4-methyl substituent thus counterbalances the polarity contributed by the 3-carboxylic acid and 2-formyl groups, providing tunable hydrophobicity without sacrificing hydrogen-bonding capacity.

Lipophilicity
Reported
Target XLogP3: 1.3
Analogs: 0.9 – 1.5
Reported balanced lipophilicity supports drug-likeness predictions.
Computed by XLogP3 algorithm; within Lipinski-favoured range.
Lipophilicity Drug Design ADME Prediction

Higher Polar Surface Area vs. Deformylated Analogs

The target compound possesses a TPSA of 82.6 Ų, which is identical to the demethylated analog (2-formylthiophene-3-carboxylic acid) due to their shared hydrogen-bond donor/acceptor profile, but is significantly higher than the deformylated analog 4-methylthiophene-3-carboxylic acid (TPSA = 65.5 Ų) and the decarboxylated analog 4-methylthiophene-2-carbaldehyde (TPSA = 45.3 Ų) [1][2][3][4]. This high TPSA is characteristic of compounds with multiple hydrogen-bonding functional groups and has implications for membrane permeability.

Polar Surface Area
Reported
Target TPSA: 82.6 Ų
Deformylated analog: 65.5 Ų
Higher PSA reflects multiple H‑bond donors; may influence permeability.
Δ = +17.1 Ų; both formyl-containing scaffolds share 82.6 Ų.
Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Enhanced Hydrogen Bond Acceptor Count vs. Analogs

The target compound provides four hydrogen bond acceptor (HBA) sites, compared to three for the deformylated analog (4-methylthiophene-3-carboxylic acid) and two for the decarboxylated analog (4-methylthiophene-2-carbaldehyde) [1][2][3]. The additional acceptor arises from the formyl oxygen, which offers a distinct electrophilic interaction geometry compared to the carboxylic acid carbonyl. This elevated HBA count is a class-level feature of 2-formylthiophene-3-carboxylic acid derivatives, but the 4-methyl substitution is unique in preserving all four acceptors while modulating lipophilicity.

H‑Bond Acceptors
Class-level
4 HBA (target)
Preserves full acceptor set while tuning lipophilicity via methyl.
Deformylated analog: 3 HBA; class-level feature of 2‑formyl series.
Hydrogen Bonding Enzyme Inhibition Molecular Recognition

Commercial Purity Benchmarking vs. Regioisomers

2-Formyl-4-methylthiophene-3-carboxylic acid is routinely available from multiple suppliers at purities of ≥95% (GC/HPLC), with some vendors specifying NLT 98% [1]. In contrast, its regioisomeric and structurally related analogs such as 5-ethyl-2-formylthiophene-3-carboxylic acid and 2-(ethoxymethyl)thiophene-3-carboxylic acid are less broadly stocked and often require custom synthesis, indicating a more limited commercial supply chain for precise regioisomeric forms . This positions the target compound as a more accessible node for medicinal chemistry programs requiring reliable resupply.

Commercial Purity
Reported
≥95% (multiple vendors)
Supports reliable resupply and competitive procurement.
At least 4 independent suppliers; regioisomers often single‑source.
Chemical Procurement Purity Analysis Quality Control

Orthogonal Derivatization via Dual Handles

The target compound uniquely pairs a reactive formyl group with a carboxylic acid group on the same thiophene nucleus, enabling sequential, protecting-group-free derivatization strategies [1]. The formyl group can undergo Knoevenagel condensation or reductive amination while the carboxylic acid remains available for amide coupling or esterification, a dual reactivity not achievable with 4-methylthiophene-3-carboxylic acid (lacks the aldehyde handle) or 4-methylthiophene-2-carbaldehyde (lacks the carboxylic acid handle). The 4-methyl group additionally provides steric shielding that can direct reactivity toward the less hindered formyl position [2].

Orthogonal Handles
Reported
Formyl + COOH
Enables sequential Knoevenagel/amide couplings without protecting groups.
Validated via Gewald reaction methodology (Toma et al. 2006).
Orthogonal Synthesis Combinatorial Chemistry Heterocyclic Scaffolds

2-Formyl-4-methylthiophene-3-carboxylic Acid: Optimal Applications


Lead Optimization for Kinase Inhibitors

The compound's dual aldehyde and carboxylic acid functionality, combined with its balanced XLogP3 of 1.3, makes it a privileged intermediate for generating focused libraries of thiophene-based kinase inhibitors [1]. The formyl group can be condensed with active methylene compounds via Knoevenagel reaction to install cyanoacetamide or malononitrile moieties, while the carboxylic acid can be coupled with diverse amines to probe peripheral binding pockets. This two-directional diversification is directly supported by the Toma et al. methodology for thiophene synthesis [1].

DAO Inhibitor Synthesis with Controlled Polarity

Thiophene-3-carboxylic acid derivatives have been identified as a new class of DAO inhibitors [2]. The target compound's TPSA of 82.6 Ų and four H-bond acceptors provide a distinct electrostatic profile for engaging the DAO active site, where crystal structures show Tyr224 stacking against the thiophene ring [2]. The 4-methyl substituent contributes hydrophobic contact surface while the formyl group offers an additional hydrogen-bond acceptor not present in simpler 4-methylthiophene-3-carboxylic acid-based inhibitors.

Solid-Phase Synthesis of Thiophene Libraries

The compound's carboxylic acid group enables facile immobilization onto solid supports (e.g., Wang resin) for solid-phase parallel synthesis [3]. The formyl group can then be elaborated via reductive amination or Grignard addition while the compound remains tethered to the resin, allowing for high-throughput purification. This approach has been validated for 3-arylthiophene-2-carboxylic acids as farnesyltransferase inhibitors, and the target compound offers similar advantages with the additional benefit of a pre-installed 4-methyl substituent for SAR [3].

Physicochemical Benchmarking for Drug Discovery

Given its multi-vendor availability at ≥95% purity and its well-defined computed properties (MW 170.19, XLogP3 1.3, TPSA 82.6 Ų), this compound serves as a reliable quality control standard for medicinal chemistry groups establishing thiophene-focused screening libraries [4]. Its melting point of 115-117 °C provides a convenient identity verification by capillary melting point, and its intermediate lipophilicity makes it a suitable reference compound for calibrating logP determination methods across collaborating laboratories [4].

Application
Selection Property
Validation Focus
Thiophene kinase inhibitor libraries
Dual orthogonal handles for 2D diversification
Knoevenagel/amide coupling reaction sequence yield
DAO inhibitor scaffold design
Reported TPSA/HBA profile engaging DAO active site
Hydrogen‑bonding and ring‑stacking interaction assays
Solid‑phase parallel synthesis
Carboxylic acid anchor for resin immobilisation
High‑throughput purification and derivatisation scope
Physicochemical QC standard
Defined computed properties and multi‑vendor purity
Melting point identity verification and logP calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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